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Compound Name: Deoxystreptamine-kanosaminide

Cat. No.: B194243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Deoxystreptamine-kanosaminide, also known as Tobramycin A, is an aminoglycoside

antibiotic with the CAS number 20744-51-8. It is a known impurity of the broad-spectrum

antibiotic Tobramycin.[1] Like other aminoglycosides, its mechanism of action involves the

inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. This technical

guide provides a comprehensive overview of the chemical and physical properties of

Deoxystreptamine-kanosaminide, its biological activity, and detailed experimental protocols

relevant to its study.

Chemical and Physical Properties
Deoxystreptamine-kanosaminide is a complex organic molecule characterized by a

deoxystreptamine core linked to a kanosaminide sugar moiety.[2] Its chemical structure and

properties are summarized below.
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Property Value Reference

CAS Number 20744-51-8 [3]

Molecular Formula C₁₂H₂₅N₃O₇ [3]

Molecular Weight 323.34 g/mol [3]

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-

[(1S,2S,3R,4S,6R)-4,6-

diamino-2,3-

dihydroxycyclohexyl]oxy-6-

(hydroxymethyl)oxane-3,5-diol

[3]

Synonyms

Tobramycin A, Antibiotic NK

1012-2, 6-O-(3-Amino-3-

deoxy-α-D-glucopyranosyl)-2-

deoxy-D-streptamine

[3][4]

Appearance Off-White to Pale Brown Solid [5]

Storage Temperature 2-8°C [6]

Biological Activity and Mechanism of Action
Deoxystreptamine-kanosaminide is a member of the aminoglycoside class of antibiotics,

which are potent inhibitors of bacterial protein synthesis.[7] The primary target of

aminoglycosides is the bacterial 30S ribosomal subunit.[7]

The binding of Deoxystreptamine-kanosaminide to the A-site of the 16S rRNA within the 30S

subunit interferes with the translation process in several ways:

Induction of mRNA Misreading: The binding of the aminoglycoside causes a conformational

change in the A-site, leading to the incorrect incorporation of amino acids into the growing

polypeptide chain.[7]

Inhibition of Translocation: The compound can also inhibit the movement of the ribosome

along the mRNA molecule, a process known as translocation.[8]
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Blockage of Initiation Complex Formation: Aminoglycosides can interfere with the assembly

of the 30S and 50S ribosomal subunits, preventing the formation of a functional ribosome.[5]

These actions ultimately lead to the production of non-functional or toxic proteins, resulting in

bacterial cell death.[5]

Signaling Pathway: Inhibition of Bacterial Protein
Synthesis
The following diagram illustrates the general mechanism of action for aminoglycoside

antibiotics like Deoxystreptamine-kanosaminide.
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Click to download full resolution via product page

Mechanism of bacterial protein synthesis inhibition by Deoxystreptamine-kanosaminide.

Experimental Protocols
Synthesis of Deoxystreptamine-kanosaminide
The synthesis of Deoxystreptamine-kanosaminide can be achieved through a modified

Koenigs-Knorr reaction, a classic method for glycosidic bond formation.[2] The following is a

generalized protocol based on this methodology.

Materials:

Protected 2-deoxystreptamine (aglycon)

Protected and activated kanosaminide derivative (glycosyl donor, e.g., a glycosyl halide)

Heavy metal salt promoter (e.g., silver triflate, mercury(II) cyanide)

Anhydrous aprotic solvent (e.g., dichloromethane, toluene)

Molecular sieves

Reagents for deprotection (e.g., H₂/Pd for benzyl ethers, acid/base for acyl groups)

Chromatography supplies for purification

Procedure:

Preparation of Reactants: Ensure both the protected 2-deoxystreptamine and the activated

kanosaminide donor are pure and anhydrous.

Glycosylation Reaction: a. To a solution of the protected 2-deoxystreptamine and the heavy

metal salt promoter in the anhydrous solvent under an inert atmosphere (e.g., argon or

nitrogen), add activated molecular sieves. b. Cool the mixture to the desired temperature

(e.g., -78°C to 0°C). c. Slowly add a solution of the activated kanosaminide donor to the

reaction mixture. d. Allow the reaction to proceed, monitoring its progress by thin-layer

chromatography (TLC).
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Work-up: a. Quench the reaction (e.g., with a saturated solution of sodium bicarbonate). b.

Filter the reaction mixture to remove insoluble salts. c. Extract the product with an organic

solvent. d. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purification: Purify the crude product by column chromatography on silica gel.

Deprotection: Remove the protecting groups from the purified glycoside to yield

Deoxystreptamine-kanosaminide.

Final Purification: Purify the final product by a suitable method, such as recrystallization or

chromatography.

Determination of Minimum Inhibitory Concentration
(MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism. The broth microdilution method is a standard procedure for determining

the MIC.[4]

Materials:

Deoxystreptamine-kanosaminide stock solution

Bacterial culture in logarithmic growth phase

Sterile 96-well microtiter plates

Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium

Spectrophotometer or microplate reader

Incubator

Procedure:

Prepare a serial two-fold dilution of the Deoxystreptamine-kanosaminide stock solution in

MHB directly in the wells of a 96-well plate.
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Prepare the bacterial inoculum by adjusting the turbidity of a bacterial suspension to a 0.5

McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL

in the wells.

Inoculate each well of the microtiter plate with the diluted bacterial suspension. Include a

positive control (broth and inoculum, no drug) and a negative control (broth only).

Incubate the plate at 35 ± 2°C for 16-20 hours.

Determine the MIC by visual inspection for turbidity or by measuring the optical density at

600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration of the

compound that shows no visible growth.[4]

Experimental Workflow: MIC Determination
The following diagram outlines the workflow for determining the Minimum Inhibitory

Concentration (MIC) of Deoxystreptamine-kanosaminide.
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Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vitro Translation Inhibition Assay
This assay measures the ability of Deoxystreptamine-kanosaminide to inhibit protein

synthesis in a cell-free system.[9]
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Materials:

Cell-free translation system (e.g., E. coli S30 extract)

Reporter plasmid DNA or mRNA (e.g., encoding luciferase or GFP)

Amino acid mixture

Energy source (ATP, GTP)

Deoxystreptamine-kanosaminide at various concentrations

Luminometer or fluorometer

Procedure:

Prepare reaction mixtures containing the cell-free extract, reporter template, amino acids,

and energy source.

Add Deoxystreptamine-kanosaminide at a range of concentrations to the reaction

mixtures. Include a no-drug control.

Incubate the reactions at the optimal temperature for the cell-free system (e.g., 37°C) for a

specified time (e.g., 1-2 hours).

Measure the reporter protein activity. For luciferase, add the luciferin substrate and measure

luminescence. For GFP, measure fluorescence at the appropriate excitation and emission

wavelengths.

Calculate the percentage of inhibition for each concentration of Deoxystreptamine-
kanosaminide relative to the no-drug control.

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of

protein synthesis) by plotting the percentage of inhibition against the drug concentration and

fitting the data to a dose-response curve.[10]

Quantitative Data
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While specific quantitative data for Deoxystreptamine-kanosaminide (Tobramycin A) is not

readily available in the public domain, data for the closely related parent compound,

Tobramycin, can provide an estimate of its potential activity.

Tobramycin Activity Data:

Parameter Organism Value Reference

MIC₅₀
Pseudomonas

aeruginosa
1 µg/mL [10]

MIC₉₀
Pseudomonas

aeruginosa
8 µg/mL [10]

IC₅₀ (Ribosomal

Translocation)
Wild-type E. coli 16 µM [10]

IC₅₀ (Ribosomal

Translocation)
A1408G mutant E. coli 700 µM [10]

IC₅₀ (Ribosome

Recycling)
E. coli 23 ± 3 µM [11]

Note: MIC₅₀ and MIC₉₀ are the concentrations that inhibit 50% and 90% of isolates,

respectively.

Conclusion
Deoxystreptamine-kanosaminide (Tobramycin A) is an important compound for researchers

in the fields of antibiotic development and bacterial protein synthesis. As an aminoglycoside, its

mode of action is well-understood, and established protocols exist for its synthesis and

biological evaluation. Further research is warranted to determine the specific quantitative

activity of this compound and to explore its potential as a lead for the development of new

antimicrobial agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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